molecular formula C13H12F2N2O4S B2578322 1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795303-82-0

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2578322
CAS RN: 1795303-82-0
M. Wt: 330.31
InChI Key: NZJONDWBRUIBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule also contains a difluorophenyl group and an azetidinyl group .


Molecular Structure Analysis

The molecular formula of the compound is C13H12F2N2O4S, with an average mass of 330.307 Da and a monoisotopic mass of 330.048584 Da . The structure includes a pyrrolidine-2,5-dione ring, a difluorophenyl group, and an azetidinyl group .

Scientific Research Applications

Organic Synthesis and Catalysis

Preparation and Characterization of Ionic Liquid Catalysts

Studies have demonstrated the utility of sulfonic acid-functionalized compounds for the solvent-free synthesis of heterocyclic compounds, indicating potential use in the synthesis or modification of related structures like 1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione. For instance, sulfonic acid functionalized pyridinium chloride has been employed as an efficient, homogeneous, and reusable catalyst in the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones through a one-pot multi-component condensation process (Moosavi-Zare et al., 2013).

Pharmacological Research

Exploration of Antimicrobial and Antifungal Activities

Compounds with structures incorporating azetidinone and sulfonyl groups have been synthesized and characterized for their biological activities, including antibacterial and antifungal effects. This suggests a potential interest in exploring the activities of this compound in similar pharmacological contexts. A study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives has provided insights into their synthesis and tested their antimicrobial activities, laying groundwork for further investigations into related compounds (Shah et al., 2014).

Neuropharmacology and Imaging Studies

Synthesis for Nicotinic Acetylcholine Receptor Binding

Research involving azetidine derivatives has showcased their potential in the development of new imaging agents for the nicotinic acetylcholine receptors, which could imply potential research applications of this compound in neuropharmacology or as a precursor for imaging compound synthesis. For example, the synthesis and evaluation of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine for PET imaging of nicotinic receptors highlight the utility of azetidine derivatives in neurological research applications (Doll et al., 1999).

Future Directions

The pyrrolidine-2,5-dione scaffold is a promising area of study in medicinal chemistry due to its versatility and the wide range of biologically active compounds it can form . Future research may focus on exploring new synthetic strategies and investigating the biological activity of novel compounds based on this scaffold.

Mechanism of Action

properties

IUPAC Name

1-[1-(2,5-difluorophenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O4S/c14-8-1-2-10(15)11(5-8)22(20,21)16-6-9(7-16)17-12(18)3-4-13(17)19/h1-2,5,9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJONDWBRUIBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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